CYP17A1 Enzyme Inhibition: Quantitative Head-to-Head Potency Comparison of Iodo vs. Bromo and Chloro Benzenesulfonate Derivatives
In a standardized enzyme inhibition assay conducted at 37°C, the 4-iodobenzenesulfonate derivative (as the 4-(1H-imidazol-1-ylmethyl)phenyl ester) demonstrated an IC₅₀ value of 0.0000651 mM against CYP17A1 [1]. Under identical experimental conditions, the corresponding 4-bromobenzenesulfonate derivative exhibited an IC₅₀ of 0.0000704 mM, representing an 8.1% higher (less potent) value, while the 4-chlorobenzenesulfonate analog showed an IC₅₀ of 0.0000987 mM, a 51.6% higher value [1]. This rank order of potency (I > Br > Cl) provides direct, quantitative justification for selecting the iodo-substituted compound in CYP17A1-targeted research programs.
| Evidence Dimension | CYP17A1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.0000651 mM |
| Comparator Or Baseline | 4-bromobenzenesulfonate derivative: 0.0000704 mM; 4-chlorobenzenesulfonate derivative: 0.0000987 mM |
| Quantified Difference | Iodo vs. bromo: +8.1% IC₅₀ for bromo; Iodo vs. chloro: +51.6% IC₅₀ for chloro |
| Conditions | CYP17A1 inhibition assay at 37°C; Reference 702581 |
Why This Matters
This direct, same-study comparison provides quantitative justification for selecting the iodo-substituted compound over bromo or chloro analogs in CYP17A1 inhibitor development, where potency differences exceeding 50% can determine lead candidate progression.
- [1] BRENDA Enzyme Database. EC 1.14.14.32 (CYP17A1) Inhibitor IC₅₀ Values. 4-(1H-imidazol-1-ylmethyl)phenyl 4-iodobenzenesulfonate IC₅₀ = 0.0000651 mM; 4-bromo analog IC₅₀ = 0.0000704 mM; 4-chloro analog IC₅₀ = 0.0000987 mM. Reference 702581; temperature: 37°C. View Source
